molecular formula C13H16FNO B7516386 N-cyclopentyl-3-fluoro-N-methylbenzamide

N-cyclopentyl-3-fluoro-N-methylbenzamide

カタログ番号 B7516386
分子量: 221.27 g/mol
InChIキー: WTNDMEWTIYCUMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-3-fluoro-N-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

作用機序

N-cyclopentyl-3-fluoro-N-methylbenzamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopentyl-3-fluoro-N-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to increase brain GABA levels in a dose-dependent manner. This increase in GABA levels has been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. The biochemical and physiological effects of N-cyclopentyl-3-fluoro-N-methylbenzamide have been extensively studied and have shown promising results for its potential therapeutic applications.

実験室実験の利点と制限

One of the advantages of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its high selectivity for GABA-AT. This allows for specific targeting of GABA-AT and avoids off-target effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic effects.

将来の方向性

There are several future directions for research on N-cyclopentyl-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy. Preclinical studies have shown promising results for its anticonvulsant effects, and further studies are needed to evaluate its efficacy in clinical trials. Another area of interest is its potential as a treatment for addiction. N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to evaluate its efficacy in clinical trials. Finally, there is a need for further studies to evaluate the safety and efficacy of N-cyclopentyl-3-fluoro-N-methylbenzamide in humans, including pharmacokinetic and pharmacodynamic studies.

合成法

N-cyclopentyl-3-fluoro-N-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis method has been optimized to produce high yields of pure N-cyclopentyl-3-fluoro-N-methylbenzamide.

科学的研究の応用

N-cyclopentyl-3-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-cyclopentyl-3-fluoro-N-methylbenzamide can effectively increase brain GABA levels, leading to anticonvulsant and anxiolytic effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

N-cyclopentyl-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDMEWTIYCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-fluoro-N-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。